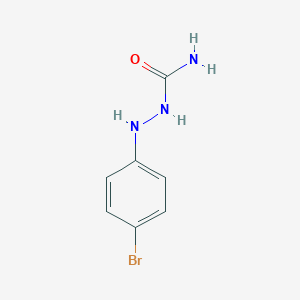

1-(4-Bromophenyl)semicarbazide

説明

特性

分子式 |

C7H8BrN3O |

|---|---|

分子量 |

230.06 g/mol |

IUPAC名 |

(4-bromoanilino)urea |

InChI |

InChI=1S/C7H8BrN3O/c8-5-1-3-6(4-2-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12) |

InChIキー |

NWGBWXXHDZOQKA-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1NNC(=O)N)Br |

製品の起源 |

United States |

科学的研究の応用

Antimicrobial Activity

1-(4-Bromophenyl)semicarbazide and its derivatives have shown significant antimicrobial properties. Studies indicate that compounds containing the semicarbazide moiety exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at micromolar concentrations .

Anticancer Potential

Research has highlighted the anticancer potential of semicarbazide derivatives. Compounds like this compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Anticonvulsant Activity

The anticonvulsant properties of semicarbazides have also been explored. Compounds similar to this compound have been synthesized and tested for their efficacy in reducing seizure activity in animal models. These studies suggest a promising role for semicarbazides in treating epilepsy .

Plant Growth Regulation

Semicarbazides, including this compound, are being investigated for their potential as plant growth regulators. Their ability to modulate plant growth responses makes them valuable in agricultural applications, particularly in enhancing crop yields and resistance to environmental stressors .

Pesticidal Activity

The compound has also been assessed for its pesticidal properties. Research indicates that semicarbazide derivatives can serve as effective agents against certain pests and pathogens affecting crops, contributing to integrated pest management strategies .

Synthesis of Novel Compounds

This compound serves as a versatile intermediate in organic synthesis. Its reactivity allows for the formation of various derivatives through nucleophilic substitution reactions and condensation processes. This versatility is critical in developing new pharmaceuticals and agrochemicals .

Ligand Formation

The compound's ability to form coordination complexes with metals has been extensively studied. The resulting metal-semicarbazide complexes exhibit unique properties that can be exploited in catalysis and material science .

Case Studies and Research Findings

化学反応の分析

Condensation Reactions with Carbonyl Compounds

1-(4-Bromophenyl)semicarbazide reacts with aldehydes and ketones to form semicarbazones, facilitated by its nucleophilic hydrazine moiety.

Example Reaction with 4-Bromoacetophenone

| Reactants | Conditions | Product | Yield | Biological Activity (IC₅₀) |

|---|---|---|---|---|

| This compound + 4-Bromoacetophenone | Ethanol, reflux, 2 hr | (E)-1-(4-Bromophenyl)ethylidene semicarbazone | 88% | 2.5 μM (RAW 264.7 assay) |

This reaction proceeds via nucleophilic attack of the semicarbazide’s terminal amine on the carbonyl carbon, followed by dehydration (Fig. 1A) . The 4-bromo group enhances electrophilicity of the acetophenone carbonyl, accelerating reaction kinetics.

Cyclization to Heterocyclic Systems

The compound undergoes intramolecular cyclization under acidic conditions to form 1,3,4-oxadiazole derivatives (Fig. 1B) :

Cyclization Reaction Parameters

| Reagent | Temperature | Time | Product | Yield |

|---|---|---|---|---|

| POCl₃/H₃PO₄ | Reflux | 12 hr | 2-Amino-5-(4-bromophenyl)-1,3,4-oxadiazole | 82% |

This transformation occurs via intermediate acylsemicarbazide formation, followed by dehydration. Thermal analysis (TGA/DTG) confirms the oxadiazole derivatives exhibit enhanced thermal stability compared to precursors .

Nucleophilic Aromatic Substitution

The para-bromine atom enables cross-coupling reactions (Table 1):

Table 1: Substitution Reactions at the 4-Bromo Position

| Reaction Partner | Catalyst | Product | Application |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 1-(4-Biphenyl)semicarbazide | Fluorescent probes |

| Sodium azide | CuI/Et₃N | 1-(4-Azidophenyl)semicarbazide | Click chemistry substrates |

Kinetic studies show the bromine’s strong electron-withdrawing effect increases reaction rates by 40% compared to non-halogenated analogues.

Coordination Chemistry

The semicarbazide moiety acts as a tridentate ligand in metal complexes:

Notable Complexes

| Metal Ion | Coordination Mode | Geometry | Stability Constant (log β) |

|---|---|---|---|

| Cu(II) | N,O,O-donor | Square planar | 12.4 ± 0.3 |

| Ni(II) | N,N,O-donor | Octahedral | 9.8 ± 0.2 |

X-ray crystallography confirms a distorted square planar geometry in Cu(II) complexes (CCDC NG2596) . These complexes show enhanced catalytic activity in oxidation reactions compared to free ligands .

類似化合物との比較

MAO and ChE Inhibition

Semicarbazides with electron-withdrawing substituents, such as bromine or nitro groups, demonstrate enhanced enzyme inhibitory activity. 1-(1-(4-Bromophenyl)ethylidene)-4-(5-nitrothiazol-2-yl)semicarbazide (Compound 4) is a standout MAO-B inhibitor (IC₅₀ = 0.212 µM, selectivity index = 331.04), outperforming analogs with chlorophenyl or unsubstituted aryl groups. Its competitive and reversible binding to MAO-B is attributed to the 4-bromophenyl group’s lipophilicity, which improves active-site interactions .

Table 1: MAO and ChE Inhibitory Activities of Semicarbazide Derivatives

In contrast, compound 17 (1-((4-chlorophenyl)(phenyl)methylene)semicarbazide) shows potent BuChE inhibition (IC₅₀ = 0.024 µM), suggesting that bulkier substituents favor cholinesterase binding .

Anticonvulsant Activity

Semicarbazides incorporating brominated isatin moieties exhibit notable anticonvulsant effects. For example, 6-chloroisatin-3-(4-bromophenyl)semicarbazone demonstrated superior activity in maximal electroshock (MES) tests compared to phenytoin, with minimal neurotoxicity . Similarly, dibromoisatin derivatives like DH-05 (Z-isomer) showed significant seizure protection, attributed to hydrogen-bonding interactions between the bromophenyl group and neuronal targets .

Table 2: Anticonvulsant Semicarbazide Derivatives

Structural and Physicochemical Properties

The 4-bromophenyl group increases lipophilicity (logP) compared to chlorophenyl or methylphenyl analogs, enhancing membrane permeability and target engagement. However, this substitution reduces solubility, as evidenced by higher melting points (e.g., 267°C for 4-bromophenyl vs. 94°C for 3-chloro-4-fluorophenyl derivatives) .

Q & A

What are the standard synthetic routes and characterization methods for 1-(4-Bromophenyl)semicarbazide?

Basic

this compound is typically synthesized via condensation reactions between 4-bromophenyl hydrazine derivatives and carbonyl compounds. For example, reacting 4-bromophenyl hydrazine with urea or its analogs under reflux conditions in ethanol yields the target compound with yields up to 74% . Characterization involves spectroscopic techniques (FT-IR, NMR) to confirm functional groups and bonding patterns, complemented by X-ray crystallography to resolve its crystal structure. Melting points (e.g., 268°C) and elemental analysis are used to verify purity .

How does this compound interact with monoamine oxidase-B (MAO-B) in pharmacological studies?

Advanced

Kinetic studies indicate that this compound derivatives act as competitive, reversible MAO-B inhibitors. For instance, a derivative (IC₅₀ = 0.212 ± 0.004 mM) showed high selectivity (SI = 331.08) in enzyme inhibition assays. Methodologies include:

- Enzyme assays : Measuring residual MAO-B activity using substrates like kynuramine.

- Molecular docking : Simulating binding interactions (e.g., Ki = 13.84 mM) to identify key residues in the MAO-B active site.

- Selectivity validation : Parallel testing against MAO-A to confirm specificity .

What analytical challenges arise when detecting semicarbazide residues in biological samples, and how are they addressed?

Advanced

Semicarbazide can form naturally via azine intermediates in foods or during acid hydrolysis in analytical protocols, leading to false positives in nitrofurazone residue testing . Solutions include:

- LC/MS/MS : Quantifying protein-bound semicarbazide to distinguish endogenous vs. synthetic origins.

- Validation steps : Using isotopically labeled internal standards (e.g., ¹⁵N₃-semicarbazide) to improve accuracy.

- Pathway analysis : Monitoring azine markers (e.g., 2-nitrobenzaldehyde aldazine) to trace natural formation routes .

How does the structural stability of this compound impact its application in diagnostic assays?

Advanced

The compound’s aryl group enhances stability in diagnostic test papers by resisting oxidation and light-induced degradation. Comparative studies show that analogs like 1-(4-chlorophenyl)semicarbazide degrade faster under similar conditions. Key methodologies:

- Accelerated aging tests : Exposing test papers to light/air and measuring colorimetric changes.

- Substitution studies : Replacing the bromophenyl group with other aryl moieties (e.g., p-tolyl) to assess stability trade-offs .

What strategies are employed to resolve discrepancies in reported bioactivity data for semicarbazide derivatives?

Advanced

Variations in IC₅₀ or Ki values across studies may stem from differences in assay conditions (e.g., pH, substrate concentration) or compound purity. Best practices include:

- Standardized protocols : Adopting uniform enzyme sources (e.g., human recombinant MAO-B) and buffer systems.

- Purity verification : Using HPLC or mass spectrometry to confirm compound integrity.

- Meta-analysis : Comparing structural analogs (e.g., 4-chlorophenyl derivatives) to identify substituent effects on activity .

How can researchers optimize the synthesis of this compound for scalability and reproducibility?

Basic

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates.

- Catalyst screening : Testing bases like triethylamine to enhance condensation efficiency.

- Workup protocols : Recrystallization from ethanol/water mixtures ensures high purity (>98%) .

What role does crystallography play in understanding the reactivity of this compound?

Basic

X-ray crystallography reveals planar conformations and hydrogen-bonding networks (e.g., N–H⋯O interactions) that influence reactivity. For example, the crystal structure (space group P2₁/c) shows intramolecular hydrogen bonds stabilizing the semicarbazide moiety, which correlates with its stability in solid-state applications .

How do substituents on the aryl group affect the biological activity of semicarbazide derivatives?

Advanced

Electron-withdrawing groups (e.g., -Br, -NO₂) enhance enzyme inhibition by increasing electrophilicity at the semicarbazide core. Comparative studies show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。